molecular formula C6H3ClFNO B3043687 3-Fluoroisonicotinoyl chloride CAS No. 903592-75-6

3-Fluoroisonicotinoyl chloride

Cat. No.: B3043687
CAS No.: 903592-75-6
M. Wt: 159.54 g/mol
InChI Key: FYOJGWAJXHRDHT-UHFFFAOYSA-N
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Description

3-Fluoroisonicotinoyl chloride: is an organic compound with the molecular formula C6H3ClFNO It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a fluorine atom, and the carboxyl group is converted to a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoroisonicotinoyl chloride can be synthesized through various methods. One common method involves the reaction of 3-fluoroisonicotinic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the resulting this compound is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroisonicotinoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-fluoroisonicotinic acid and hydrochloric acid.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Dichloromethane, tetrahydrofuran, and toluene are commonly used solvents.

Major Products:

    Amides and Esters: Formed through nucleophilic substitution.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

Chemistry: 3-Fluoroisonicotinoyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of heterocyclic compounds and other complex molecules.

Biology and Medicine: In pharmaceutical research, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its ability to form stable derivatives makes it useful in various industrial applications.

Mechanism of Action

The mechanism of action of 3-fluoroisonicotinoyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .

Comparison with Similar Compounds

    3-Fluoropyridine-4-carbonyl chloride: Similar structure but lacks the isonicotinic acid backbone.

    4-(Chlorocarbonyl)-3-fluoropyridine: Another derivative with a similar functional group arrangement.

Uniqueness: 3-Fluoroisonicotinoyl chloride is unique due to the presence of both the fluorine atom and the carbonyl chloride group on the isonicotinic acid backbone. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

3-fluoropyridine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-9-3-5(4)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOJGWAJXHRDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1.658 g (11.75 mmol) of 3-fluoroisonicotinic acid, 15 ml of thionyl chloride and three droplets of DMF was heated under reflux for 2 hours. The reaction mixture was allowed to cool, and then concentrated under reduced pressure to obtain 3-fluoroisonicotinoyl chloride. The compound thus obtained was then dissolved in 10 ml of acetone. The solution thus obtained was then added dropwise to a solution of 984 mg of ammonium thiocyanate in 15 ml of acetone with stirring in 5 minutes. After the termination of dropwise addition, the reaction mixture was heated to a temperature of 40° C. with stirring for 5 minutes. The resulting insoluble matters were then removed by filtration to obtain an acetone solution of 3-fluoroisonicotinoyl isothiocyanate. To the solution thus obtained was then added dropwise a solution of 1.55 g of 4-chloro-N-methylaniline in 10 ml of acetone with stirring for 5 minutes. The reaction mixture was stirred at room temperature for 17 hours, and then poured into about 1,000 ml of ice-water. The resulting crystal was collected by filtration, washed with water, and then dried under reduced pressure. The resulting crude product was then purified through silica gel column chromatography (eluant: CHCl3 +2% methanol) to obtain 1.452 g of 1-(4-chlorophenyl)-3-(3-fluoroisonicotinoyl)-1-methylthiourea.
Quantity
1.658 g
Type
reactant
Reaction Step One
Quantity
15 mL
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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